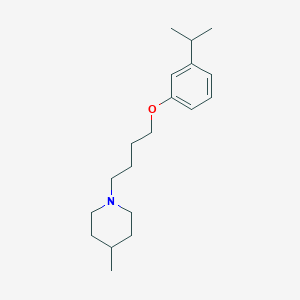![molecular formula C21H27N3O4S B216199 4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as DASA-58, and it has been studied for its ability to inhibit cancer cell growth and induce cell death.
Scientific Research Applications
DASA-58 has been studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, DASA-58 has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of DASA-58 involves the inhibition of the protein kinase CK2. This protein is involved in several cellular processes, including cell proliferation and survival. By inhibiting CK2, DASA-58 disrupts these processes, leading to the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
DASA-58 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing cell death, it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect could be useful in preventing the growth and spread of tumors. Additionally, DASA-58 has been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using DASA-58 in lab experiments is its ability to selectively inhibit CK2, making it a useful tool for studying the role of this protein in cellular processes. Additionally, DASA-58 has been shown to have low toxicity in normal cells, making it a safer alternative to other cancer therapies. However, one limitation of using DASA-58 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research involving DASA-58. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of DASA-58 and its potential therapeutic applications. Other future directions could include the development of DASA-58 derivatives with improved solubility and potency, as well as the investigation of its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of DASA-58 involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 4-nitrobenzoic acid with dipropyl sulfide to form 4-(dipropylsulfamoyl)benzoic acid. This intermediate is then reacted with acetic anhydride to form 4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide. The overall yield of this synthesis is approximately 30%.
properties
Product Name |
4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C21H27N3O4S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-acetamido-N-[4-(dipropylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H27N3O4S/c1-4-14-24(15-5-2)29(27,28)20-12-10-19(11-13-20)23-21(26)17-6-8-18(9-7-17)22-16(3)25/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
ASASZEAGFQWJBO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-benzyl-6-hydroxy-1-(2-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B216118.png)

![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)
![1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene](/img/structure/B216128.png)
![1-[2-(2-Tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B216129.png)

![1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene](/img/structure/B216131.png)
![1-Phenoxy-3-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B216132.png)
![3-(4-Bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl 4-sec-butylphenyl ether](/img/structure/B216135.png)
![Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether](/img/structure/B216137.png)
![N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine](/img/structure/B216138.png)
![3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B216139.png)
![N-butyl-N-[5-(1-naphthyloxy)pentyl]amine](/img/structure/B216140.png)